4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3 and a 4-fluorophenyl group at position 1 of the pyrrolidinone core.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-13-3-1-11(2-4-13)17-21-18(25-22-17)12-9-16(24)23(10-12)15-7-5-14(20)6-8-15/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBNEWCCAUBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Substitution reactions: The 4-chlorophenyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its heterocyclic structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is studied for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Substituent Variations in Pyrrolidinone-Oxadiazole Derivatives
Key analogs differ in substituents on the pyrrolidinone core and oxadiazole ring:
Key Observations :
Heterocyclic Core Modifications
Compounds with alternative heterocycles (e.g., thiazole, triazole) exhibit distinct conformational and electronic properties:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4): Replaces oxadiazole with thiazole and triazole rings. Exhibits isostructural crystallinity (triclinic, P̄1 symmetry) with planar molecular conformations, differing in halogen substitution (Cl vs. Br) .
- 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone: Cyclopropyl substitution on oxadiazole introduces steric hindrance, which may stabilize interactions with hydrophobic enzyme pockets .
Pharmacological and Computational Insights
- GPCR Targeting: Analogs like PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) and rimonabant (SR141716A) highlight the role of oxadiazole in cannabinoid receptor antagonism . The target compound’s fluorophenyl group may mimic rimonabant’s dichlorophenyl moiety in receptor binding.
- Crystallographic Studies : Isostructural analogs (e.g., compounds 4 and 5 in ) demonstrate that halogen substitutions minimally disrupt crystal packing, suggesting similar stability for the target compound .
Biological Activity
The compound 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic derivative that belongs to the oxadiazole class of compounds, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.75 g/mol. The structural features include:
- Oxadiazole ring : Contributes to bioactivity through interactions with biological targets.
- Chlorophenyl and fluorophenyl groups : Enhance lipophilicity and potentially increase binding affinity to targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease , which are crucial in various physiological processes and disease states .
- Antitumor Activity : Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against cancer cell lines by targeting specific proteins involved in cell proliferation and survival . For example, the compound may inhibit histone deacetylases (HDAC) and telomerase , leading to apoptosis in cancer cells.
Antimicrobial Activity
Studies have reported that oxadiazole derivatives possess antimicrobial properties. The compound has shown effectiveness against several bacterial strains, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has demonstrated:
- Cytotoxicity : Effective against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Other Biological Activities
The compound also exhibits other pharmacological activities:
- Anti-inflammatory : Potentially reduces inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant : Scavenges free radicals, thus protecting cells from oxidative stress .
Case Studies
- Anticancer Screening : A study evaluated the compound's efficacy against a panel of cancer cell lines. Results showed significant inhibition of cell growth in MCF-7 and A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Testing : The synthesized derivative was tested against Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
